

A Technical Guide to the Domains of the WDR46 Protein

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Compound of Interest

Compound Name: WDR46

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Introduction

WD repeat-containing protein 46 (**WDR46**), also known as BING4 or UTP7, is a crucial scaffold protein primarily localized in the nucleolus.[1][2] It plays a fundamental role in the biogenesis of the small ribosomal subunit (SSU) as a component of the SSU processome.[1][2] The structural organization of **WDR46**, particularly its distinct protein domains, is central to its function in coordinating protein-protein interactions essential for ribosome production. This technical guide provides an in-depth overview of the identified domains of the human **WDR46** protein, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

WDR46 Protein Domain Architecture

The canonical isoform of human **WDR46** (UniProt ID: O15213) is a 610-amino acid protein characterized by the presence of multiple WD40 repeats, a BING4 C-terminal (BING4CT) domain, and intrinsically disordered regions at its N- and C-termini.[1]

Quantitative Domain Summary

The domains of **WDR46** are critical for its scaffolding function, mediating interactions with various binding partners. The following table summarizes the key domains and their predicted amino acid positions.

Domain/Region	Database/Prediction	Amino Acid Position	Description
WD40 Repeat 1	WDSPdb	134 - 173	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 2	WDSPdb	174 - 217	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 3	WDSPdb	218 - 257	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 4	WDSPdb	258 - 301	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 5	WDSPdb	302 - 341	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 6	WDSPdb	342 - 382	Forms a blade of the beta-propeller structure, involved in protein-protein interactions.
WD40 Repeat 7	WDSPdb	383 - 424	Forms a blade of the beta-propeller

structure, involved in protein-protein interactions.

BING4CT Domain

Pfam

473 - 597

C-terminal domain with a potential role in protein-protein interactions.

N-terminal IDR

Hirai et al., 2013

~1 - 133

Intrinsically disordered region critical for nucleolar localization and protein interactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

C-terminal IDR

Hirai et al., 2013

~425 - 472 / 598 - 610

Intrinsically disordered regions critical for nucleolar localization and protein interactions.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols for Domain Identification and Characterization

The identification and functional analysis of **WDR46** domains have been accomplished through a combination of bioinformatics predictions and experimental validation. Key experimental methodologies are detailed below.

Co-Immunoprecipitation (Co-IP) for Identifying Protein Interactions

Co-immunoprecipitation is a robust method to identify proteins that interact with a target protein in their native cellular environment. This technique was instrumental in identifying the binding partners of **WDR46**.

Objective: To isolate **WDR46** and its interacting partners from cell lysates.

Protocol:

- **Cell Lysis:** HeLa cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a buffer containing 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1% NP-40, and a protease inhibitor cocktail.
- **Immunoprecipitation:** The cell lysate is pre-cleared with protein G-Sepharose beads. A specific antibody against **WDR46** is then added to the lysate and incubated overnight at 4°C with gentle rotation.
- **Complex Capture:** Protein G-Sepharose beads are added to the lysate and incubated for 2 hours at 4°C to capture the antibody-protein complexes.
- **Washing:** The beads are washed three to five times with the lysis buffer to remove non-specific binding proteins.
- **Elution:** The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
- **Analysis:** The eluted proteins are separated by SDS-PAGE, and the interacting proteins are identified by Western blotting using specific antibodies against suspected partners (e.g., nucleolin, DDX21, NOP2, EBP2) or by mass spectrometry for a broader, unbiased identification.

Yeast Two-Hybrid (Y2H) Screening

The yeast two-hybrid system is a powerful genetic method to screen for protein-protein interactions.

Objective: To identify novel interaction partners of **WDR46**.

Protocol:

- **Bait and Prey Construction:** The full-length cDNA of **WDR46** is cloned into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD). A cDNA library from a relevant cell type is cloned into a "prey" vector (e.g., pGADT7), fusing the library proteins to a transcriptional activation domain (AD).

- **Yeast Transformation:** The bait plasmid is transformed into a suitable yeast strain (e.g., AH109). The expression and lack of auto-activation of the bait protein are confirmed.
- **Library Screening:** The prey library is then transformed into the yeast strain containing the bait plasmid.
- **Selection:** Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., tryptophan, leucine, histidine, and adenine). Only yeast cells where the bait and prey proteins interact, thereby reconstituting a functional transcription factor and activating the reporter genes, will grow.
- **Interaction Confirmation and Identification:** Plasmids from the positive colonies are isolated, and the prey cDNA inserts are sequenced to identify the interacting proteins. The interaction is then typically confirmed by re-transforming the identified prey plasmid with the bait plasmid and observing growth on selective media.

Mass Spectrometry for Comprehensive Interaction Analysis

Mass spectrometry is employed for the high-throughput and unbiased identification of proteins within a complex.

Objective: To identify the components of the **WDR46**-containing protein complex.

Protocol:

- **Complex Immunopurification:** **WDR46** and its associated proteins are immunopurified from cell lysates as described in the Co-IP protocol.
- **On-Bead Digestion:** The protein complex bound to the beads is washed extensively with a buffer compatible with mass spectrometry (e.g., ammonium bicarbonate). The proteins are then digested into peptides directly on the beads using a protease such as trypsin.
- **Peptide Extraction and Desalting:** The resulting peptides are extracted, and salts are removed using a C18 desalting column.

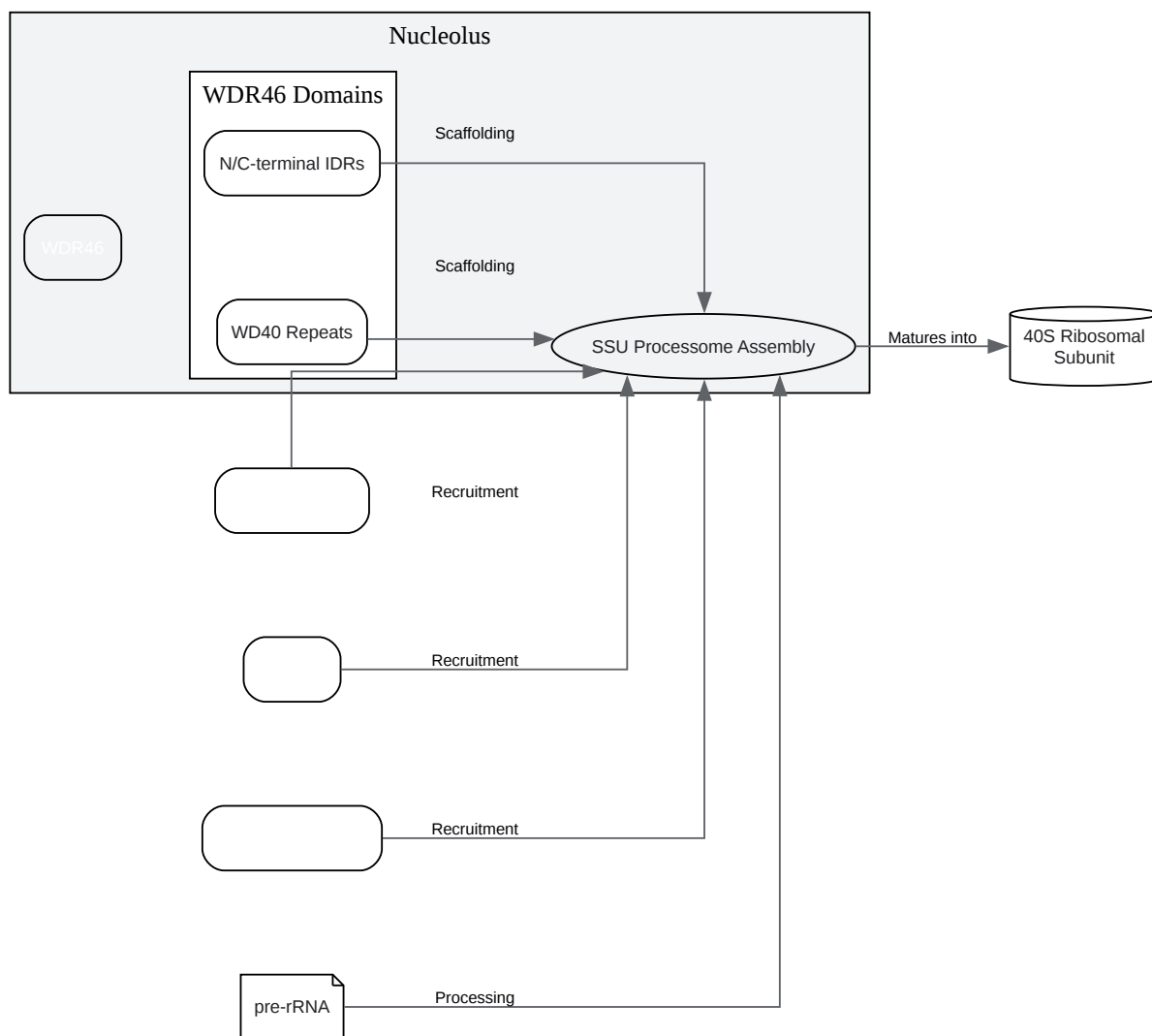
- **LC-MS/MS Analysis:** The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and then fragments them to obtain sequence information.
- **Data Analysis:** The resulting spectra are searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins present in the original complex.

Signaling Pathways and Logical Relationships

WDR46 is a key player in the ribosome biogenesis pathway. Its domains provide the structural basis for its role as a scaffold within the SSU processome.

WDR46 in the SSU Processome Assembly

The following diagram illustrates the central role of **WDR46** in recruiting essential proteins to the SSU processome.

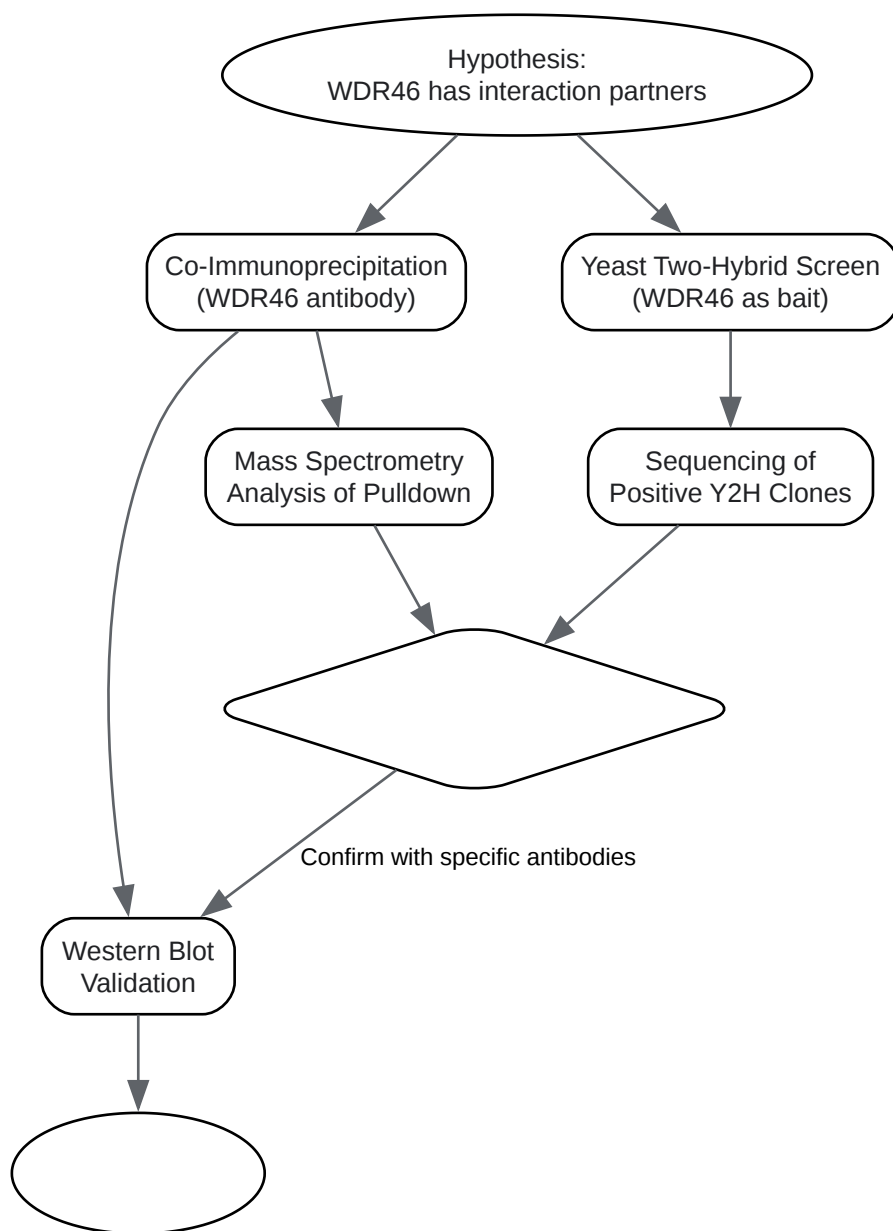


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Caption: **WDR46** scaffolding role in SSU processome assembly.

Experimental Workflow for Identifying WDR46 Interactions

The logical flow of experiments to identify and confirm **WDR46** interaction partners is depicted below.



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